molecular formula C16H12ClN3O4 B2986604 2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide CAS No. 532957-26-9

2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide

Cat. No.: B2986604
CAS No.: 532957-26-9
M. Wt: 345.74
InChI Key: BTNLABUVKSQUSV-SOFGYWHQSA-N
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Description

“2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide” is a chemical compound with the molecular formula C16H12ClN3O4 . It has an average mass of 345.737 Da and a monoisotopic mass of 345.051636 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a prop-2-enoyl group, which is further attached to a 4-chloro-3-nitrophenyl group . The exact spatial arrangement of these groups would depend on the conditions under which the compound was synthesized and its current environment.

Scientific Research Applications

Antitumor Activity

One of the significant applications of compounds similar to 2-(3-(4-Chloro-3-nitrophenyl)prop-2-enoylamino)benzamide is in the realm of antitumor research. A study by Gugova et al. (1992) synthesized a class of novel nitrosoureas, demonstrating dose-dependent activity against leukemias and Ehrlich ascites tumor (EAT) in mice. This research suggests the potential of such compounds in developing new antitumor agents (Gugova et al., 1992).

Crystal Structure Analysis

The structural elucidation of compounds structurally related to this compound provides insights into their chemical behavior and potential applications. Saeed et al. (2008) determined the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, offering valuable information on molecular arrangements that could influence the compound's reactivity and interaction with biological targets (Saeed et al., 2008).

Catalysis and Green Chemistry

The search for environmentally benign catalysts in organic synthesis is a critical area of research. Ighilahriz-Boubchir et al. (2017) investigated Keggin heteropolyacids as catalysts for the synthesis of new 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions. This study underscores the role of such compounds in facilitating green chemistry approaches and highlights their biological activity (Ighilahriz-Boubchir et al., 2017).

Synthesis of Bioactive Heterocycles

Compounds like this compound serve as precursors in the synthesis of bioactive heterocycles, which have a broad range of pharmacological applications. El-ziaty et al. (2018) utilized an enaminonitrile derivative for creating new derivatives with potent antimicrobial activity. This exemplifies the utility of such compounds in drug discovery and development (El-ziaty et al., 2018).

Properties

IUPAC Name

2-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c17-12-7-5-10(9-14(12)20(23)24)6-8-15(21)19-13-4-2-1-3-11(13)16(18)22/h1-9H,(H2,18,22)(H,19,21)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNLABUVKSQUSV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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